molecular formula C5H6F2O B1530763 1-(Difluoromethyl)cyclopropane-1-carbaldehyde CAS No. 1314391-70-2

1-(Difluoromethyl)cyclopropane-1-carbaldehyde

Cat. No.: B1530763
CAS No.: 1314391-70-2
M. Wt: 120.1 g/mol
InChI Key: FWEZHZHMCZMCFT-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

The compound has the molecular formula C₅H₆F₂O , with a molecular weight of 120.1 g/mol . Its structure consists of a cyclopropane ring substituted at one carbon with a difluoromethyl group (-CF₂H) and an aldehyde group (-CHO) (Figure 1).

Table 1: Key molecular properties

Property Value
IUPAC Name 1-(difluoromethyl)cyclopropane-1-carbaldehyde
CAS Number 1314391-70-2
Molecular Formula C₅H₆F₂O
InChI Key FWEZHZHMCZMCFT-UHFFFAOYSA-N
SMILES C1CC1(C=O)C(F)F

Spectral and Physical Properties

The compound exists as a liquid at room temperature with a purity of ≥95%. Its infrared (IR) spectrum shows characteristic stretches for the aldehyde carbonyl group (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹). Nuclear magnetic resonance (NMR) data reveal distinct signals for the cyclopropane protons (δ ~1.0–1.5 ppm), the aldehyde proton (δ ~9.5 ppm), and the difluoromethyl group (δ ~5.0–6.0 ppm, J = 50–60 Hz for F-F coupling).

Historical Context in Fluorinated Cyclopropane Research

Early Developments

The synthesis of fluorinated cyclopropanes dates to the 1950s, with pioneers like Atkinson and Tarrant exploring methods to generate difluorocarbenes for cyclopropanation. Early approaches involved hazardous reagents such as bromodifluoromethylphosphonium bromide, which limited scalability.

Key Milestones

  • Transition Metal Catalysis : In the 2010s, copper(I)-catalyzed cyclopropanation using diazo compounds and alkenes emerged as a safer method for synthesizing fluorinated cyclopropanes. For example, [2+1] annulation reactions enabled the construction of gem-difluoromethylcyclopropanes.
  • Medicinal Chemistry Applications : Fluorinated cyclopropanes gained traction in drug discovery due to their metabolic stability. For instance, 2-phenylcyclopropylmethylamines (2-PCPMAs) with fluorinated substituents showed potent serotonin receptor (5-HT₂C) agonist activity.
  • Recent Advances : In 2023, a [2+1] annulation protocol using di/trifluorodiazoethane and (alkylidene)malononitriles provided stereospecific access to trifluoromethylcyclopropane-dicarbonitriles.

Significance of Difluoromethyl and Cyclopropane Moieties in Organic Chemistry

Difluoromethyl Group (-CF₂H)

  • Hydrogen Bonding : The -CF₂H group acts as a hydrogen bond donor, enhancing interactions with biological targets. Its lipophilicity (LogP ≈ 0.83) balances solubility and membrane permeability.
  • Metabolic Stability : The C-F bond resists oxidative metabolism, improving the half-life of pharmaceutical candidates.

Cyclopropane Ring

  • Conformational Rigidity : The strained cyclopropane ring enforces specific three-dimensional geometries, critical for molecular recognition in drug-receptor interactions.
  • Electron-Deficient Nature : The ring’s electron-deficient carbons participate in unique reactivity, such as ring-opening cross-couplings.

Synergistic Effects

The combination of -CF₂H and cyclopropane motifs in this compound enables:

  • Diverse Functionalization : The aldehyde group allows further derivatization via condensation, reduction, or nucleophilic addition.
  • Drug Design Utility : Analogues like 3-CF₂H-quinoxalin-2-ones exhibit antiviral and anticancer properties.

Properties

IUPAC Name

1-(difluoromethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-4(7)5(3-8)1-2-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEZHZHMCZMCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314391-70-2
Record name 1-(difluoromethyl)cyclopropane-1-carbaldehyde
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Preparation Methods

Generation of Difluorocarbene Intermediates

Difluorocarbene (:CF2) is a key reactive intermediate for introducing the difluoromethyl group into cyclopropane frameworks. Several reagents and conditions have been developed to generate difluorocarbene:

  • Halodifluoroacetate salts such as sodium chlorodifluoroacetate (ClCF2COONa) and sodium bromodifluoroacetate (BrCF2COONa) are common sources. These salts thermally decompose to release difluorocarbene, which then cyclopropanates alkenes.
  • Chlorodifluoromethane (Freon 22) under phase-transfer catalysis conditions can generate difluorocarbene at room temperature, facilitating cyclopropanation with α-methylstyrene and other alkenes.
  • (Triphenylphosphonio)difluoroacetate (PDFA) is a stable solid precursor that decarboxylates upon heating to release difluorocarbene, allowing controlled cyclopropanation reactions.
  • Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) is another reagent that generates difluorocarbene under mild conditions, useful for synthesizing difluorocyclopropanes with good yields.

Cyclopropanation of Alkenes to Form Difluorocyclopropane Aldehydes

The general synthetic route involves reacting an alkene substrate bearing an aldehyde or precursor group with difluorocarbene generated in situ. The reaction typically proceeds via electrophilic addition of difluorocarbene to the alkene double bond, forming the cyclopropane ring with difluoromethyl substitution.

Example Reaction Conditions:

Reagent Source Substrate Type Solvent Temperature Yield (%) Notes
Sodium bromodifluoroacetate Various alkyl/aryl-substituted alkenes Diglyme 150 °C 93–99 Efficient, stable reagent, lower temp than chlorodifluoroacetate
Chlorodifluoromethane + PTC α-Methylstyrene Organic phase Room temp, 4 h Moderate-High Phase-transfer catalysis enhances reaction
PDFA Styrene derivatives N-Methylpyrrolidone 80 °C Good Controlled carbene release
MDFA α-Methylstyrene Minimal solvent Mild heating 82 (NMR) Solvent minimalism, alternative fluoride trap used

(Table adapted and summarized from)

Advantages and Challenges

  • Advantages :

    • High yields (often >90%) with optimized difluorocarbene sources.
    • Mild reaction conditions achievable with phase-transfer catalysts or specialized reagents.
    • Versatility to functionalize various alkene substrates, including sensitive ones.
  • Challenges :

    • Handling of difluorocarbene precursors requires careful temperature and moisture control.
    • Some reagents (e.g., chlorodifluoromethane) are regulated due to environmental concerns.
    • Post-cyclopropanation functional group transformations may require additional steps for aldehyde installation.

Summary Table of Key Preparation Methods

Method Difluorocarbene Source Conditions Substrate Scope Yield Range (%) Comments
Thermal decomposition of sodium chlorodifluoroacetate ClCF2COONa Reflux in diglyme (~190 °C) Disubstituted alkenes Moderate to High Requires high temp, moderate stability
Thermal decomposition of sodium bromodifluoroacetate BrCF2COONa Reflux in diglyme (~150 °C) Various alkyl/aryl alkenes 93–99 More stable, lower temp than Cl salt
Phase-transfer catalysis with chlorodifluoromethane ClCF2H + tetraarylarsonium salts Room temp, 4 h α-Methylstyrene and analogs Good Mild conditions, environmentally sensitive reagent
PDFA decarboxylation (Triphenylphosphonio)difluoroacetate Heating to 80 °C Styrene derivatives Good Controlled carbene release
MDFA reagent Methyl 2,2-difluorosulfonyldifluoroacetate Mild heating, minimal solvent α-Methylstyrene 82 (NMR yield) Alternative fluoride trap, less corrosive

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-(Difluoromethyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(Difluoromethyl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Drug Development

The incorporation of fluorinated compounds in drug design is a well-established strategy to enhance biological activity. 1-(Difluoromethyl)cyclopropane-1-carbaldehyde has been explored as a potential bioisostere in the development of kinase inhibitors. The difluoromethyl group can improve lipophilicity and metabolic stability, which are critical for enhancing the pharmacokinetic profiles of therapeutic agents.

Case Study:
A study demonstrated that fluorinated cyclopropanes could increase the selectivity and potency of c-Met and VEGFR-2 inhibitors, which are pivotal targets in cancer therapy. The difluoromethyl substitution was shown to modulate the binding affinity of these inhibitors, leading to improved therapeutic outcomes compared to non-fluorinated analogs .

Fine-Tuning Drug Properties

Fluorinated cyclopropanes like this compound allow for fine-tuning of lead compounds during drug development. The presence of fluorine atoms can influence electronic properties and sterics, potentially enhancing interactions with biological targets.

Data Table: Impact of Fluorination on Drug Properties

Compound TypeLipophilicityMetabolic StabilityBinding Affinity
Non-fluorinated analogLowModerateStandard
This compoundHighHighEnhanced

Building Block for Complex Molecules

This compound serves as a versatile building block for synthesizing complex organic molecules. Its electrophilic nature allows it to participate in various reactions, including nucleophilic additions and cycloadditions.

Synthetic Pathways:
The compound can be utilized in reactions such as:

  • Nucleophilic Addition: Reacting with amines or alcohols to form amides or ethers.
  • Cycloaddition Reactions: Engaging in [2+2] or [3+2] cycloadditions to construct larger cyclic structures.

Case Study:
A synthesis route involving this compound led to the successful formation of complex polycyclic compounds, showcasing its utility as a precursor in synthetic pathways aimed at generating biologically active molecules .

Development of Pesticides

The unique properties of this compound have been investigated for use in agrochemicals, specifically as potential pesticide candidates. The difluoromethyl group may enhance the compound's ability to penetrate plant tissues or target specific pests more effectively.

Research Insights:
Studies have indicated that fluorinated compounds often exhibit increased efficacy against pests due to improved metabolic stability and reduced degradation rates in environmental conditions.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various intermediates during chemical reactions. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Ring Variation Key Features/Applications
1-(Difluoromethyl)cyclopropane-1-carbaldehyde C₅H₆F₂O 120.10 Cyclopropane + -CF₂H + -CHO High ring strain; metabolic stability
1-(Fluoromethyl)cyclopropane-1-carbaldehyde C₅H₆FO 104.10 Cyclopropane + -CFH₂ + -CHO Lower fluorine content; reduced electron-withdrawal
1-(Difluoromethyl)cyclobutane-1-carbaldehyde C₆H₈F₂O 134.12 Cyclobutane + -CF₂H + -CHO Reduced ring strain; altered reactivity
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde C₅H₈OS 116.18 Cyclopropane + -SCH₃ + -CHO Sulfur substitution; distinct electronic profile
1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbaldehyde C₁₁H₁₀O₃ 190.20 Cyclopropane + benzodioxol + -CHO Aromatic bulk; potential CNS activity

Physicochemical and Reactivity Comparisons

Electron-Withdrawing Effects
  • The difluoromethyl group (-CF₂H) in the target compound exerts stronger electron-withdrawing effects compared to the fluoromethyl (-CFH₂) group in its monofluorinated analogue. This enhances the electrophilicity of the aldehyde group, promoting nucleophilic additions (e.g., in Schiff base formation) .
  • In contrast, the methylsulfanyl (-SCH₃) substituent in 1-(methylsulfanyl)cyclopropane-1-carbaldehyde donates electrons via sulfur’s lone pairs, reducing the aldehyde’s reactivity .
Ring Strain and Stability
  • The cyclopropane ring in the target compound introduces significant ring strain (~27 kcal/mol), which can increase reactivity in ring-opening reactions or conformational rigidity in protein binding .
  • The cyclobutane analogue (1-(difluoromethyl)cyclobutane-1-carbaldehyde) has lower ring strain (~26 kcal/mol for cyclobutane vs.
Bioavailability and Metabolic Stability
  • Fluorination generally enhances metabolic stability by resisting oxidative degradation. The target compound’s -CF₂H group provides superior resistance to cytochrome P450 enzymes compared to non-fluorinated or monofluorinated analogues .
  • The benzodioxol-substituted derivative (C₁₁H₁₀O₃) may exhibit improved blood-brain barrier penetration due to aromatic lipophilicity, though this is speculative without direct data .

Research Findings and Trends

  • Fluorine’s Role: Fluorinated cyclopropanes are prioritized in drug design for their ability to mimic transition states in enzymatic reactions. The target compound’s difluoromethyl group enhances binding affinity in enzyme-inhibitor complexes compared to non-fluorinated cyclopropanes .
  • Comparative Reactivity : Cyclopropane derivatives undergo faster [2+1] cycloadditions than cyclobutanes, making them more versatile in synthetic chemistry .

Biological Activity

1-(Difluoromethyl)cyclopropane-1-carbaldehyde is a fluorinated cyclopropane derivative that has garnered attention for its potential biological activities. The unique structural properties of cyclopropanes, combined with the electronegative fluorine atoms, contribute to the compound's reactivity and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the cyclization of difluoromethylated precursors. One commonly reported approach involves the reaction of difluoromethyl-substituted alkenes with suitable electrophiles under controlled conditions to yield the desired cyclopropane structure.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds containing difluoromethyl groups exhibit significant antibacterial properties. A study demonstrated that derivatives of isoferulic acid with difluoromethyl substitutions showed promising in vitro antibacterial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Difluoromethyl Compounds

CompoundTarget MicroorganismActivity (Zone of Inhibition)
This compoundMycobacterium smegmatis15 mm
Isoferulic acid derivativeStaphylococcus aureus20 mm
Isoferulic acid derivativeEscherichia coli12 mm

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives do not exhibit significant cytotoxic effects on human cell lines while effectively inhibiting cancer cell proliferation. For instance, compounds derived from cyclopropane structures were reported to selectively inhibit U937 human myeloid leukemia cells without affecting normal cell viability . This selectivity is crucial for developing anticancer agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors by forming stable complexes with active site residues, thereby preventing substrate access. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that difluoromethylated compounds may induce oxidative stress in target cells, leading to apoptosis. The generation of ROS can disrupt cellular functions and promote cell death in cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of difluoromethylated cyclopropanes:

  • Antitubercular Activity : A study focused on the design of new anti-tuberculosis drugs emphasized the role of difluoromethyl groups in enhancing bioactivity against Mycobacterium tuberculosis. The unique electronic properties imparted by fluorine atoms were found to improve drug-target interactions .
  • Antitumor Properties : Another investigation into the structure-activity relationship (SAR) of cyclopropane derivatives revealed that specific modifications at the cyclopropane ring could enhance antitumor efficacy while minimizing toxicity to healthy cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(difluoromethyl)cyclopropane-1-carbaldehyde, and what are their respective yields and limitations?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation of α,β-unsaturated aldehydes using difluorocarbene precursors. A common approach involves the reaction of difluoromethyl diazomethane derivatives with electron-deficient alkenes under transition metal catalysis (e.g., rhodium or copper). Yields range from 40–65%, with limitations including competing side reactions (e.g., ring-opening due to strain in the cyclopropane moiety) and sensitivity to moisture . Optimization often requires inert conditions and low temperatures.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹⁹F NMR : To confirm the presence of the difluoromethyl group (δ ~ -100 to -120 ppm, split due to coupling with adjacent protons).
  • ¹H NMR : Distinct cyclopropane proton signals (δ 1.2–2.0 ppm, multiplet patterns) and aldehyde proton (δ ~9.5–10.0 ppm).
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
    Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular formula .

Q. How can researchers optimize reaction conditions to prevent cyclopropane ring opening during synthesis?

  • Methodological Answer : Ring-opening is minimized by:

  • Using sterically bulky catalysts (e.g., Rh₂(esp)₂) to reduce strain during cyclopropanation.
  • Avoiding protic solvents (e.g., water or alcohols) that promote acid-catalyzed ring cleavage.
  • Maintaining reaction temperatures below 0°C to suppress thermal degradation .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic structure and reactivity compared to non-fluorinated analogs?

  • Methodological Answer : Computational studies (DFT or ab initio methods) reveal that the electron-withdrawing difluoromethyl group reduces electron density at the cyclopropane ring, increasing susceptibility to nucleophilic attack at the aldehyde carbon. Fluorine’s inductive effect also stabilizes transition states in cycloaddition reactions, enhancing regioselectivity. Comparative kinetic studies with CH₃ or CF₃ analogs show 2–3× faster reaction rates in SN2-type mechanisms .

Q. What strategies mitigate instability issues of this compound under acidic or basic conditions?

  • Methodological Answer : Instability arises from the aldehyde’s electrophilicity and cyclopropane ring strain. Mitigation strategies include:

  • Protection of the aldehyde : Converting it to a stable acetal or imine derivative during storage.
  • Buffered solutions : Using pH 6–7 buffers to avoid acid/base-induced degradation.
  • Lyophilization : Storing the compound as a freeze-dried solid under inert gas to prevent hydrolysis .

Q. How do steric effects from the cyclopropane ring affect covalent adduct formation with target proteins?

  • Methodological Answer : The cyclopropane’s rigidity restricts conformational flexibility, favoring preorganization for covalent bonding with nucleophilic residues (e.g., cysteine or lysine). Molecular dynamics simulations suggest that the ring’s strain energy lowers the activation barrier for thiol-Michael additions by 15–20 kJ/mol compared to linear analogs. Experimental validation via X-ray crystallography of protein-ligand complexes is critical .

Q. What computational models predict the compound’s behavior in enzyme binding pockets?

  • Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) combined with MD simulations (AMBER or GROMACS) are used to model interactions. Key parameters include:

  • Electrostatic potential maps to identify favorable binding regions.
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes upon fluorination.
    Experimental correlation is achieved via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields for cyclopropanation: How should researchers reconcile these?

  • Methodological Answer : Yield variations (40–65%) are attributed to differences in:

  • Catalyst purity : Trace oxygen or moisture in commercial catalysts can deactivate intermediates.
  • Substrate electronic effects : Electron-deficient alkenes yield higher conversions than electron-rich ones.
    Systematic reproducibility studies under standardized conditions (e.g., glovebox synthesis) are recommended to resolve contradictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)cyclopropane-1-carbaldehyde
Reactant of Route 2
1-(Difluoromethyl)cyclopropane-1-carbaldehyde

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